Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 5-bromo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-methylphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products such as 3-(5-azido-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-bromo-2-methylphenyl)-3-hydroxypropanoate.
Oxidation: Ethyl 3-(5-bromo-2-carboxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloro-2-methylphenyl)-3-oxopropanoate
- Ethyl 3-(5-fluoro-2-methylphenyl)-3-oxopropanoate
- Ethyl 3-(5-iodo-2-methylphenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZYXQNLJXWWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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